molecular formula C14H21FN2 B7792613 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine

1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine

Cat. No.: B7792613
M. Wt: 236.33 g/mol
InChI Key: YHEJSJMRHMGUTB-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine is a chemical compound with the molecular formula C14H21FN2 It is characterized by the presence of a piperazine ring substituted with a 4-fluorophenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine typically involves the reaction of 4-fluorophenylethylamine with 2,6-dimethylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3) to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides, while reduction can produce secondary amines

Scientific Research Applications

1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine can be compared with other similar compounds, such as:

    1-[2-(4-Chlorophenyl)ethyl]-2,6-dimethylpiperazine: Similar structure but with a chlorine atom instead of fluorine.

    1-[2-(4-Methylphenyl)ethyl]-2,6-dimethylpiperazine: Similar structure but with a methyl group instead of fluorine.

    1-[2-(4-Bromophenyl)ethyl]-2,6-dimethylpiperazine: Similar structure but with a bromine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity and biological activity compared to its analogs.

Biological Activity

1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its biological activity, mechanism of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 4-fluorophenyl group and two methyl groups. The presence of the fluorine atom enhances its metabolic stability and lipophilicity, which are critical for its biological activity. The structure can be represented as follows:

C13H18FN2\text{C}_{13}\text{H}_{18}\text{F}\text{N}_{2}

This compound interacts with various biological targets, including receptors and enzymes. Its mechanism of action typically involves:

  • Binding to Receptors : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurotransmission and cellular signaling.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, such as tyrosinase, which is involved in melanin production, thus exhibiting potential in treating hyperpigmentation disorders.

1. Antimelanogenic Activity

Recent studies have highlighted the antimelanogenic effects of piperazine derivatives. In particular, compounds similar to this compound have demonstrated significant inhibitory activity against Agaricus bisporus tyrosinase, with IC50 values indicating potent enzyme inhibition:

CompoundIC50 (μM)Remarks
This compoundTBDPotential for skin whitening applications
Kojic Acid17.76Reference compound

This suggests that the compound could be developed for cosmetic applications targeting skin pigmentation issues.

2. Anticonvulsant Activity

Piperazine derivatives have also been evaluated for their anticonvulsant properties. In animal models, compounds with structural similarities to this compound showed protective effects in seizure models:

CompoundDose (mg/kg)Protection Observed
19300MES test at 0.5 h
24100MES test at 4 h

These findings indicate that modifications in the piperazine structure can lead to varying degrees of anticonvulsant efficacy.

3. Dopamine Transporter Inhibition

Research has indicated that compounds related to this compound may act as atypical dopamine transporter (DAT) inhibitors. This activity is particularly relevant for developing treatments for psychostimulant abuse:

  • Case Study : In preclinical models, certain derivatives were found to reduce the reinforcing effects of cocaine by modulating DAT conformation via sigma-1 receptor interactions.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various piperazine derivatives and evaluated their biological activities. The results indicated that fluorinated compounds exhibited enhanced lipophilicity and biological activity compared to their non-fluorinated counterparts .
  • In Vivo Studies : Animal studies demonstrated that specific piperazine derivatives could effectively reduce seizure activity in rodent models when administered at optimal doses . These findings support further exploration into their therapeutic potential.
  • Molecular Docking Studies : Computational analyses have provided insights into the binding modes of these compounds to target enzymes and receptors, facilitating the design of more potent analogs .

Properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-2,6-dimethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2/c1-11-9-16-10-12(2)17(11)8-7-13-3-5-14(15)6-4-13/h3-6,11-12,16H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEJSJMRHMGUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1CCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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